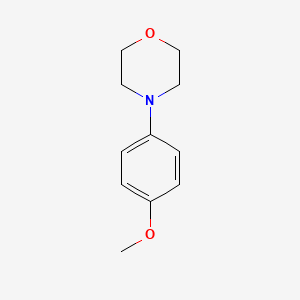

4-(4-Methoxyphenyl)morpholine

Beschreibung

4-(4-Methoxyphenyl)morpholine (CAS: 27347-14-4) is a morpholine derivative with a methoxy-substituted phenyl group at the 4-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . Key physical properties include a density of 1.093 g/cm³, a boiling point of 335.7°C, and a flash point of 141.6°C . The methoxy group confers electron-donating properties, influencing reactivity and interactions in medicinal and materials chemistry. This compound serves as a precursor or intermediate in synthesizing bioactive molecules and functional materials, leveraging morpholine’s polarity and the aryl group’s aromaticity.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUAMNUAFGPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327786 | |

| Record name | 4-(4-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27347-14-4 | |

| Record name | 4-(4-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes for 4-(4-Methoxyphenyl)morpholine

2.1. Nucleophilic Aromatic Substitution (SNAr) Method

A widely used laboratory method involves the nucleophilic aromatic substitution of 4-fluoroanisole (1-fluoro-4-methoxybenzene) with morpholine. The reaction proceeds under heating, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using potassium carbonate as a base. The general reaction is as follows:

$$

\text{4-Fluoroanisole} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \text{Heat}} \text{this compound} + \text{KF}

$$

- Key Features:

- Simple and scalable

- High selectivity for para-substitution

- Typical yields: 60–85% (depending on conditions and purification)

2.2. Buchwald–Hartwig Amination

An alternative modern approach is the palladium-catalyzed Buchwald–Hartwig amination, where 4-bromoanisole reacts with morpholine in the presence of a palladium catalyst and a suitable ligand (such as BINAP), along with a base (e.g., sodium tert-butoxide):

$$

\text{4-Bromoanisole} + \text{Morpholine} \xrightarrow{\text{Pd/Ligand, Base, Solvent, Heat}} \text{this compound} + \text{NaBr}

$$

- Key Features:

- High functional group tolerance

- Suitable for sensitive substrates

- Yields can exceed 80% with optimized conditions

Reductive amination of 4-methoxybenzaldehyde with morpholine, followed by reduction, is another viable route. The process involves:

- Condensation of 4-methoxybenzaldehyde with morpholine to form an imine (Schiff base)

- Reduction of the imine to the amine using a reducing agent such as sodium borohydride or hydrogenation over a catalyst

- Key Features:

- Mild conditions

- Can be performed in a single pot

- Yields: typically 50–75%, depending on reduction efficiency

Direct alkylation of morpholine with 4-methoxybenzyl chloride (or bromide) under basic conditions can also yield the target compound, though this route is less common due to possible side reactions and overalkylation.

Industrial and Large-Scale Considerations

Industrial production methods often adapt the above routes for scale, emphasizing safety and waste minimization. For instance, continuous flow reactors are used to enhance heat transfer and control exothermic reactions, particularly in the nucleophilic aromatic substitution and Buchwald–Hartwig amination processes. Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Data Tables

Table 1. Comparison of Preparation Methods for this compound

| Method | Starting Materials | Catalyst/Base | Solvent | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| SNAr (Nucleophilic Subst.) | 4-Fluoroanisole + Morpholine | K2CO3 | DMF, DMSO | 60–85 | Simple, scalable |

| Buchwald–Hartwig Amination | 4-Bromoanisole + Morpholine | Pd/BINAP, NaOtBu | Toluene | 75–90 | High tolerance, expensive |

| Reductive Amination | 4-Methoxybenzaldehyde + Morpholine | NaBH4 or H2/catalyst | EtOH | 50–75 | Mild, two-step |

| Direct Alkylation | 4-Methoxybenzyl chloride + Morph. | K2CO3 | Acetone | 40–60 | Side products possible |

Table 2. Typical Reaction Conditions

| Parameter | SNAr Method | Buchwald–Hartwig | Reductive Amination |

|---|---|---|---|

| Temperature (°C) | 100–140 | 80–120 | 20–40 |

| Time (h) | 6–24 | 8–16 | 4–10 |

| Scale | mg–kg | mg–kg | mg–g |

| Purification | Chromatography | Recrystallization | Extraction, Chromatog. |

Research Findings and Process Optimization

- Stoichiometry Control: For nitration or further functionalization, precise control of stoichiometry is critical to avoid overreaction or underreaction, as highlighted in safety and process optimization studies.

- Safety: Thermal hazard analyses are recommended, particularly for exothermic steps such as nitration or reductions with hydride reagents.

- Yield Improvement: Process optimization (e.g., using isolated nitrate salts for nitration) can lead to significant improvements in yield, capacity, and waste reduction.

Analyse Chemischer Reaktionen

Nitration Reaction

4-(4-Methoxyphenyl)morpholine undergoes regioselective nitration to produce 4-(4-methoxy-3-nitrophenyl)morpholine , a critical intermediate for pharmaceuticals and agrochemicals.

Reaction Protocol ( ):

-

Salt Formation : The crude compound is converted to its nitric acid salt to ensure a 1:1 molar ratio with nitric acid.

-

Nitration : A dichloromethane solution of the salt is added to concentrated sulfuric acid at controlled temperatures (0–5°C).

-

Workup : The product is isolated via aqueous extraction and crystallization.

Key Outcomes:

This method avoids traditional mixed-acid nitration hazards and improves scalability. The nitro group is introduced at the meta position relative to the methoxy group, consistent with directing effects ( ).

Example Reaction ( ):

Synthesis of (E)-3-(4-methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (Compound 14)

-

Reactants : this compound and 4-methoxybenzaldehyde.

-

Conditions : Reflux in ethanol with catalytic NaOH (2–4 hours).

-

Mechanism : Base-catalyzed aldol condensation followed by dehydration.

Spectral Data ( ):

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1645 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C) |

| ¹H NMR | δ 8.02 (d, J=8.7 Hz, H3), 3.86 (s, OCH₃) |

| ¹³C NMR | δ 187.8 (C=O), 161.3 (ipso-C aromatic) |

This reaction demonstrates the compound’s ability to form α,β-unsaturated ketones, which are valuable in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications:

1. Chemistry:

- Building Block for Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for modifications that lead to a variety of derivatives useful in chemical research.

- Reagent in Organic Reactions: It is employed as a reagent in various organic reactions, facilitating the formation of new compounds through substitution and oxidation processes.

2. Biological Applications:

- Antimicrobial Properties: Research indicates that 4-(4-Methoxyphenyl)morpholine exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .

- Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in targeting specific cancer cell lines and pathways related to cell proliferation and apoptosis .

3. Pharmaceutical Development:

- Pharmaceutical Intermediate: It is explored as an intermediate in drug development, particularly for compounds targeting various diseases. Its structural features are conducive to modifications that enhance therapeutic efficacy .

- Hydrogen Sulfide Donor: The morpholine derivative GYY4137 (related to this compound) is recognized for its ability to release hydrogen sulfide (H2S) slowly, which has implications in treating cardiovascular diseases and neuroprotection .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on specific cancer cell lines. The results demonstrated significant inhibition of cell growth at varying concentrations over a defined period. The mechanism involved modulation of apoptotic pathways, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains. The findings indicated that it possessed notable antimicrobial properties, particularly against Gram-positive bacteria. These results suggest its potential utility in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(4-Nitrophenyl)morpholine

- Structure : A nitro group replaces the methoxy group.

- Properties : The nitro group is electron-withdrawing, enhancing electrophilicity and reducing solubility in polar solvents compared to the methoxy analogue.

- Applications: Acts as a precursor for 4-morpholinoaniline via nitro reduction, useful in amide coupling reactions for drug development (e.g., antimycobacterial agents) .

- Synthesis : Typically prepared via nucleophilic aromatic substitution (NAS) between morpholine and 4-nitrochlorobenzene .

4-(2/3-Methoxyphenyl)morpholine Derivatives

- Structure : Methoxy group at ortho (2-) or meta (3-) positions on the phenyl ring.

- Impact : Positional isomerism affects electronic distribution. For example, ortho-substitution introduces steric hindrance, while para-substitution optimizes resonance effects.

- Synthesis : Derivatives like (S,E)-4-(4-(2-methoxyphenyl)but-3-en-2-yl)morpholine are synthesized via nickel-catalyzed hydroamination, achieving >99% enantiomeric excess (ee) .

Heterocycle Modifications

4-(4-Nitrophenyl)thiomorpholine

- Structure : Thiomorpholine (sulfur replaces oxygen in the heterocycle) with a 4-nitrophenyl group.

- Key Differences :

- Lipophilicity : Increased due to sulfur’s larger atomic radius and polarizability.

- Solid-State Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds and π-π stacking, unlike the morpholine analogue .

- Metabolic Stability : Sulfur serves as a "soft spot" for oxidation, enabling prodrug strategies .

Sulfonyl and Sulfonamide Derivatives

4-[(4-Methoxyphenyl)sulfonyl]morpholine

- Structure : A sulfonyl group bridges the morpholine and methoxyphenyl moieties.

- Properties :

- Synthesis: Achieved via one-pot reactions involving organometallic reagents and sulfur dioxide surrogates (e.g., DABSO) .

Heterocyclic Hybrids

4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine

Trisubstituted Pyrimidine-Morpholine Hybrids

- Example : 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine.

- Biological Activity : Shows potent EP2 receptor potentiation (fold shift EC₅₀ = 12.5), outperforming piperidine and pyrrolidine analogues .

Data Tables

Table 1: Structural and Property Comparison of Selected Morpholine Derivatives

Biologische Aktivität

4-(4-Methoxyphenyl)morpholine, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article presents a comprehensive review of its biological effects, mechanisms of action, and therapeutic implications, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a para-methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of derivatives of this compound. For instance, a study demonstrated that certain morpholinopyrimidine derivatives significantly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. The compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in the inflammatory response .

Table 1: Summary of Anti-inflammatory Activity

| Compound | NO Production Inhibition | iNOS Expression Reduction | COX-2 Expression Reduction |

|---|---|---|---|

| V4 | Significant | High | High |

| V8 | Significant | Moderate | Moderate |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that morpholin-4-ium 4-methoxyphenyl can serve as a hydrogen sulfide (H₂S) donor, which plays a crucial role in neuroprotection. H₂S is known to exert protective effects in neurodegenerative diseases by modulating oxidative stress and inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound exhibits strong binding affinity to iNOS and COX-2, leading to decreased enzyme activity and subsequent reduction in pro-inflammatory mediators .

- H₂S Release : As a slow-releasing H₂S donor, it mimics endogenous H₂S production, providing sustained neuroprotective effects without the risks associated with rapid H₂S delivery .

Case Studies

In various experimental models, including animal studies, this compound has shown promising results:

- LPS-Induced Inflammation Model : Administration of the compound prior to LPS exposure significantly reduced plasma levels of inflammatory markers such as TNF-α and myeloperoxidase activity in lung tissues .

- Neurodegeneration Models : In models of ischemic stroke, derivatives of this compound demonstrated reduced neuronal damage and improved functional outcomes when administered post-injury .

Q & A

Q. What are the validated methods for synthesizing 4-(4-Methoxyphenyl)morpholine, and how can reaction efficiency be optimized?

A common synthetic route involves nucleophilic substitution or coupling reactions. For example, a reported procedure (90% yield) uses palladium-catalyzed cross-coupling with 4-methoxyphenylboronic acid and morpholine derivatives under inert conditions. Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Palladium(II) acetate with ligands like XPhos enhances coupling efficiency.

- Solvent choice : Tetrahydrofuran (THF) or toluene improves solubility of aromatic intermediates .

Validation via ¹H/¹³C NMR (e.g., δ 3.77 ppm for methoxy protons in CDCl₃) and LRMS (m/z 193.100 [M⁺]) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR (300 MHz, CDCl₃): Peaks at δ 6.87 (aromatic protons), 3.86 (morpholine OCH₂), and 3.77 (methoxy -OCH₃) confirm substitution patterns .

- ¹³C NMR : Signals at δ 154.2 (C-O of methoxy) and 67.2 (morpholine carbons) validate the backbone.

- Mass Spectrometry : LRMS (m/z 193.100) and HRMS ensure molecular weight accuracy.

- Purity assessment : HPLC with UV detection (λ = 254 nm) identifies impurities .

Q. How should researchers evaluate the safety and stability of this compound in laboratory settings?

While specific toxicity data are limited, structurally similar morpholine derivatives (e.g., 4-(4-Chlorophenyl)morpholine) show low acute toxicity in preliminary assessments. Recommended practices:

- Storage : Keep in airtight containers at –20°C to prevent oxidation.

- Handling : Use gloves and fume hoods, as aromatic amines may irritate mucous membranes.

- Stability testing : Monitor via TLC or NMR over 6–12 months to detect degradation (e.g., methoxy group hydrolysis) .

Advanced Research Questions

Q. How can researchers investigate the biological targets of this compound, and what mechanistic insights are plausible?

- Target identification :

- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to assess binding affinity (KD values).

- Cellular assays : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Mechanism : Morpholine derivatives often inhibit enzymes (e.g., phosphodiesterases) or disrupt DNA-protein interactions. For example, 4-(7-Chlorophthalazin-1-yl)morpholine analogs block cell proliferation via kinase inhibition .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Substituent variation : Replace methoxy with halogen (-F, -Cl) or electron-withdrawing groups (-NO₂) to modulate electronic effects.

- Core modification : Compare with 4-(2-Bromo-4-fluorobenzyl)morpholine to assess positional isomer impacts on bioactivity.

- Data analysis : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent effects with binding scores .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., androgen receptor DBD) to optimize pharmacophore geometry.

- ADMET prediction : Use QSAR models to estimate bioavailability and metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.